N-(4-Methoxyphenyl)-2-methyloxolan-3-amine

Description

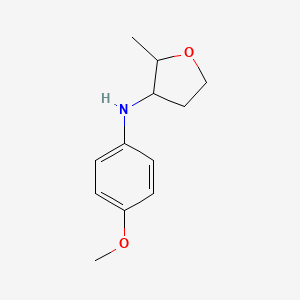

N-(4-Methoxyphenyl)-2-methyloxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at position 2 and an N-linked 4-methoxyphenyl group. This structure combines lipophilic (methyl, methoxyphenyl) and polar (amine, ether) functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H17NO2/c1-9-12(7-8-15-9)13-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |

InChI Key |

RAGHPKMLRWUAJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2-methyloxirane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the oxirane ring opening to form the desired amine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amine derivatives .

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)-2-methyloxolan-3-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine

- Structure : The 4-methoxy group in the target compound is replaced with a chloro substituent, and an additional methyl group is present at position 2 of the phenyl ring.

- Properties: Molecular Formula: C₁₂H₁₆ClNO . Molecular Weight: 225.72 g/mol . Electronic Effects: The chloro group is electron-withdrawing, enhancing stability but reducing solubility compared to the methoxy analog. Physical State: Liquid, stored at +4°C .

N-(4-Ethylphenyl)-2-methyloxolan-3-amine

- Structure : The methoxy group is replaced with an ethyl substituent.

- Properties: Molecular Formula: C₁₃H₁₉NO . Molecular Weight: 205.30 g/mol .

Table 1: Structural Analogs and Key Properties

Heterocyclic Derivatives with Methoxyphenyl Moieties

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide

(Z)-5-((Z)-4-Methoxybenzylidene)-N-(4-methoxyphenyl)-3,4-dimethylthiazolidin-2-imine

- Structure : A thiazolidin-imine core with dual methoxyphenyl groups.

- Synthesis : Prepared via one-pot reactions, highlighting the versatility of methoxyphenyl-containing intermediates .

Electronic and Lipophilic Impacts

Methoxy (OCH₃) :

- Electronic Effect : Electron-donating via resonance, enhancing solubility through polar interactions.

- Lipophilicity : Moderate (logP ~2–3, estimated).

Chloro (Cl) :

Ethyl (C₂H₅) :

Table 3: Substituent Comparison

| Substituent | Electronic Effect | Lipophilicity (Relative) | Potential Impact on Bioactivity |

|---|---|---|---|

| 4-OCH₃ | Electron-donating | Moderate | Enhanced solubility, moderate stability |

| 4-Cl | Electron-withdrawing | High | Increased stability, lower solubility |

| 4-C₂H₅ | Electron-donating | Very high | Improved membrane permeability |

Crystallographic and Conformational Data

Biological Activity

N-(4-Methoxyphenyl)-2-methyloxolan-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy-substituted phenyl group attached to an oxolane ring. The presence of the methoxy group is significant as it can influence the compound's electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 209.27 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxolane ring may facilitate binding to specific sites, potentially modulating enzymatic activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, which may lead to therapeutic applications in diseases where these enzymes are dysregulated.

- Receptor Binding : The compound may exhibit affinity for certain receptors involved in neurotransmission or inflammation, indicating potential roles in treating neurological or inflammatory disorders.

Anticancer Potential

Recent research has indicated that compounds similar to this compound can exhibit anticancer properties. For example, studies have shown that derivatives with similar substituents can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Neuroprotective Effects

In vitro studies have demonstrated that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

- Anticancer Activity : A study published in MDPI examined the effects of structurally related compounds on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation and induced apoptosis through caspase activation pathways.

- Neuroprotection : Research conducted on neuroprotective agents highlighted that similar oxolane-containing compounds could protect against glutamate-induced toxicity in neuronal cells, suggesting a mechanism involving modulation of glutamate receptors.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other substituted phenyl amines and oxolane derivatives:

| Compound | Biological Activity | Key Features |

|---|---|---|

| N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine | Potential anticancer properties | Contains a fluorine atom |

| (3S,4R)-4-(3-Chloro-4-methylphenyl)aminooxolan-3-ol | Neuroprotective effects | Hydroxyl group enhances solubility |

| N-(4-Chloro-3-methylphenyl)methyloxolan-3-amine | Enzyme inhibition | Chloro-substituted aromatic group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.